diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” is a chemical compound with the molecular formula C16H17N3O4 . It’s a derivative of 1,2,4-triazole, a class of heterocyclic compounds that contain a five-membered ring with three nitrogen atoms . These compounds are known for their wide range of biological activities .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives, including “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate”, often involves the copper-catalyzed click reaction of azides with alkynes . The structures of these derivatives are typically confirmed by spectroscopic techniques like NMR and MS analysis .Molecular Structure Analysis
The molecular structure of “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” can be established by various spectroscopic techniques. For instance, NMR spectroscopy can provide information about the number and type of atoms in the molecule .Scientific Research Applications
Improved Synthesis Methods
- Enhanced Synthesis of 1H-1,2,3-Triazoles : An improved method for preparing substituted 1-benzyl-1H-1,2,3-triazoles from benzyl azides, which includes diethyl malonate derivatives, offers enhanced yields under mild conditions (Cottrell et al., 1991).
Chemical Synthesis and Reactions
- Formation of Triazolo[5,1-c][1,2,4]triazine Derivatives : A study demonstrates the coupling of 1,2,4-triazole-5-diazonium nitrate with active methylene compounds like diethyl malonate, leading to triazolotriazines (Tennant & Vevers, 1976).
- Synthesis of Pyrazolidinediones : Basic condensation involving 5-hydrazino-1-methyl-3-phenyl-1H-1,2,4-triazole with diethyl malonates yields β-hydrazides of malonic acids, indicating potential applications in synthetic organic chemistry (Woodruff & Polya, 1975).
- Efficient Synthesis of 4-NANM-E : A rapid room-temperature method for synthesizing diethyl 2-((4-nitroanilino)methylene)malonate, a precursor in the synthesis of various biologically active quinoline derivatives (Valle et al., 2018).
Biological and Medicinal Applications
- Antibacterial Activity : The synthesized compound diethyl 1-((4-methyl-2-phenyl-4,5-dihydrooxazol-4-yl)methyl)-1H-1,2,3-triazole-4,5-dicarboxylate demonstrated antibacterial activity against Gram-positive and Gram-negative bacteria (Boukhssas et al., 2017).
Supramolecular Chemistry
- Supramolecular Assembly Formation : The crystal structures of diethyl 2-(((aryl)amino)methylene)malonate derivatives were studied, revealing insights into supramolecular assembly formation assisted via non-covalent interactions (Shaik et al., 2019).
Future Directions
The future directions for “diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate” and similar compounds could involve further exploration of their biological activities and potential applications in medicine . For instance, 1,2,4-triazole derivatives could be used as a structural optimization platform for the design and development of more selective and potent anticancer molecules .
properties
IUPAC Name |
diethyl 2-[[4-(1,2,4-triazol-1-yl)phenyl]methylidene]propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O4/c1-3-22-15(20)14(16(21)23-4-2)9-12-5-7-13(8-6-12)19-11-17-10-18-19/h5-11H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDXXHUOKUOWEB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1=CC=C(C=C1)N2C=NC=N2)C(=O)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
diethyl 2-{[4-(1H-1,2,4-triazol-1-yl)phenyl]methylene}malonate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.